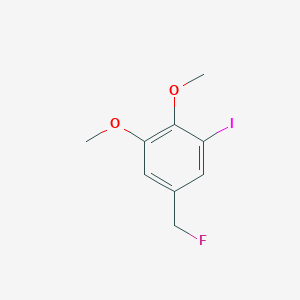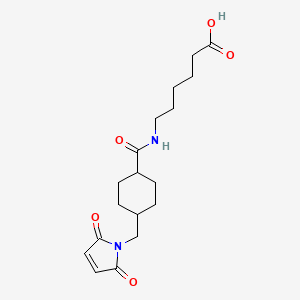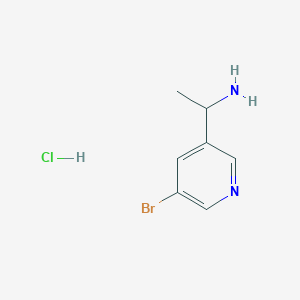
1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one typically involves the double esterification of amino groups and phenolic hydroxy groups in one step, using amino-phenol as a raw material . The Fries rearrangement is performed under the condition of aluminum chloride/sodium chloride without solvent at temperatures between 115°C and 150°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Serves as a precursor in the synthesis of beta-blockers and other pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.
1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Similar but with the amino group in a different position, affecting its reactivity and applications.
Uniqueness: 1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and make it a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
1-(5-amino-4-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,10H2,1H3 |
Clave InChI |
KCSCXHCYWHSZQD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)


![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)










